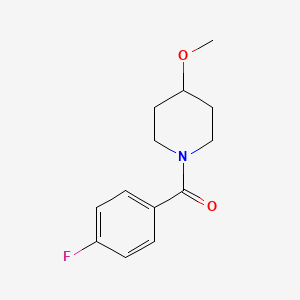![molecular formula C23H20N4O6 B2501150 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1260985-08-7](/img/structure/B2501150.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide" is a complex organic molecule that appears to be related to a family of compounds with a core 1,3,4-oxadiazole structure. This family of compounds has been the subject of various studies due to their potential biological activities.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves cyclization reactions. For instance, some 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives were synthesized by cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride . Another synthesis pathway involves the conversion of benzoic acid into various intermediates, eventually leading to the target oxadiazole compounds . A similar approach is seen in the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, where the final compounds are obtained by reacting 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides .
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR. X-ray crystallography data is also provided for some compounds to further validate their structure . These techniques are essential for verifying the successful synthesis of the target molecules and for understanding their molecular conformations.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are typically nucleophilic substitution reactions, where an intermediate is reacted with another compound to form the oxadiazole ring. For example, S-alkylation of a 1,3,4-oxadiazole-thione with a chloroacetamide derivative leads to the formation of a new compound . These reactions are carefully controlled to ensure the formation of the desired product.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the 1,3,4-oxadiazole ring and various substituents like benzodioxol, pyrrol, and methoxyphenyl groups can affect their solubility, stability, and reactivity. The bioactivity of these compounds is also a significant property, with some showing antiproliferative activities against cancer cells and others being screened for antimicrobial and hemolytic activity . The compounds' activities against enzymes like acetylcholinesterase and butyrylcholinesterase are also of interest .
科学的研究の応用
Drug-likeness and Antimicrobial Activity
One study explored the in silico prediction of drug-likeness properties and the in vitro microbial investigation of a library of compounds synthesized from 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone, which includes compounds related to the mentioned chemical structure. The synthesized compounds demonstrated good to moderate activity against bacterial strains and showed promising results as antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. This research highlights the potential of these compounds in developing new antimicrobial agents (Pandya et al., 2019).
Antitubercular and Antitumor Activity
Further research focused on the synthesis of novel pyrrole derivatives as antitubercular agents. This included the evaluation of various 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate derivatives, which were characterized and tested for their in vitro antitubercular activity. The findings suggest that some compounds exhibited moderate to good antitubercular activity, offering insights into the design of new antitubercular agents (Joshi et al., 2015).
Another study investigated the antitumor activity of novel 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives similar to the compound of interest. The results demonstrated significant broad-spectrum antitumor activity, suggesting these compounds' potential as cancer treatment agents (Al-Suwaidan et al., 2016).
Antimicrobial and Enzyme Inhibition
Further investigations into the antimicrobial and enzyme inhibition properties of related compounds have been conducted. One study synthesized new analogs and evaluated them for antibacterial, antitubercular, and enzyme inhibition activities. The compounds showed very good antibacterial and antitubercular activities, indicating their potential as therapeutic agents in treating infections and tuberculosis (Joshi et al., 2008).
作用機序
将来の方向性
特性
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6/c1-29-16-9-15(10-17(11-16)30-2)24-21(28)12-27-7-3-4-18(27)23-25-22(26-33-23)14-5-6-19-20(8-14)32-13-31-19/h3-11H,12-13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMOHSGXFOKBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2501071.png)
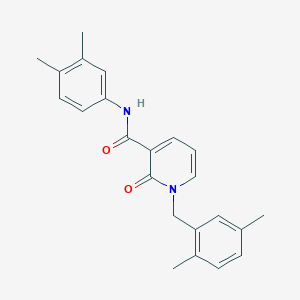
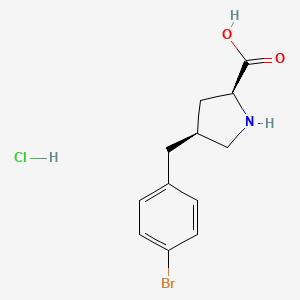
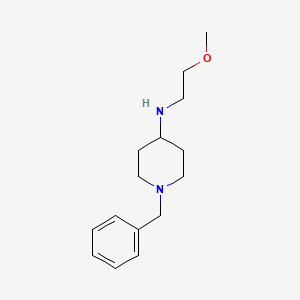


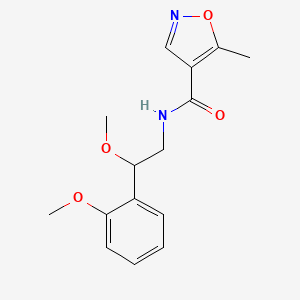
![2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2501080.png)
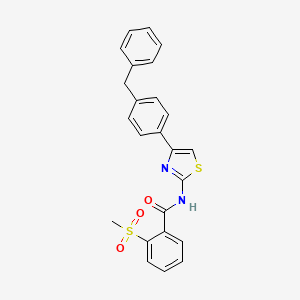
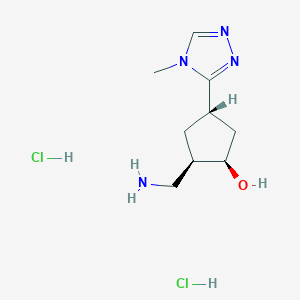
![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)
![4-bromo-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2501084.png)

